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Compound of Interest

Compound Name: 6-Chloro-2-fluoro-3-methylphenol

CAS No.: 261762-91-8

Cat. No.: B1586198 Get Quote

Advanced Building Block for Medicinal & Agrochemical Scaffolds[1]

Executive Summary
6-Chloro-2-fluoro-3-methylphenol (CAS: 261762-91-8) represents a high-value, halogenated

phenolic intermediate used primarily in the synthesis of bioactive compounds.[1][2] Its unique

substitution pattern—featuring a "mixed-halogen" motif flanking the hydroxyl group—makes it a

critical scaffold for modulating lipophilicity (LogP), metabolic stability, and pKa in drug discovery

campaigns.[1]

This guide provides a comprehensive technical analysis of the compound, detailing its

synthesis logic, physicochemical properties, and handling protocols for laboratory-scale

applications.[1]

Chemical Identity & Structural Analysis[1]
The compound is a tri-substituted phenol.[1] The specific arrangement of substituents confers

distinct electronic properties:

Phenolic Hydroxyl (C1): The primary handle for nucleophilic substitution (e.g., ether

formation) or hydrogen bond donation.[1]
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Fluorine (C2): Located ortho to the hydroxyl.[1] The high electronegativity of fluorine lowers

the pKa of the phenol via induction, while its small Van der Waals radius allows it to mimic

hydrogen sterically but block metabolic oxidation at the C2 position.[1]

Methyl (C3): Provides a lipophilic anchor and introduces mild steric bulk, influencing the

binding conformation in protein pockets.[1]

Chlorine (C6): Located at the other ortho position.[1] This creates a "crowded" phenolic

environment, protecting the O-H group from steric approach and further modulating acidity.

[1]

Data Summary Table
Property Value Note

CAS Number 261762-91-8 Validated Identity

IUPAC Name
6-Chloro-2-fluoro-3-

methylphenol

Molecular Formula C₇H₆ClFO

Molecular Weight 160.57 g/mol

Predicted pKa ~7.2 - 7.8
Lower than phenol (9.[1]95)

due to ortho-F/Cl induction

LogP (Predicted) ~2.8 Moderately lipophilic

Physical State Solid / Low-melting solid
Depending on

purity/polymorph

Appearance Off-white to pale yellow
Oxidizes slightly upon air

exposure

Synthesis Strategy & Mechanism
The synthesis of 6-Chloro-2-fluoro-3-methylphenol typically proceeds via the electrophilic

aromatic halogenation of the precursor 2-fluoro-3-methylphenol.[1]

Mechanistic Challenge: Regioselectivity
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The starting material, 2-fluoro-3-methylphenol, has two open positions activated for

electrophilic attack: C4 (para to OH) and C6 (ortho to OH).[1]

OH Effect: Strong activator, directs ortho/para (Positions 6 and 4).[1]

Methyl Effect: Weak activator, directs ortho/para relative to itself (Positions 2, 4, 6).[1]

Fluorine Effect: Weak deactivator, directs ortho/para relative to itself.[1]

The Conflict: Both the Hydroxyl and Methyl groups activate positions 4 and 6.[1] Usually, para

substitution (C4) is sterically favored.[1] To achieve the C6 (ortho) substitution required for this

target, specific conditions (e.g., using a non-polar solvent to encourage hydrogen bonding

between the phenol and the chlorinating agent, or blocking the para position) are often

necessary.[1]

Experimental Workflow Visualization (DOT)
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Caption: Synthesis pathway illustrating the regioselective challenge between C4 (para) and C6

(ortho) chlorination.

Experimental Protocol: Chlorination Procedure
Note: This protocol is a generalized adaptation for chlorinating substituted phenols, derived

from standard aromatic substitution methodologies [1, 2].[1]

Materials
Substrate: 2-Fluoro-3-methylphenol (1.0 eq)
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Reagent: Sulfuryl Chloride (SO₂Cl₂) (1.05 eq) or N-Chlorosuccinimide (NCS).[1]

Solvent: Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄).[1]

Catalyst: Diisopropylamine (0.1 eq) – Optional, to promote ortho-selectivity via hydrogen

bonding.[1]

Step-by-Step Methodology
Preparation: In a flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar

and a dropping funnel, dissolve 2-fluoro-3-methylphenol (10 mmol) in anhydrous DCM (50

mL).

Temperature Control: Cool the solution to 0°C using an ice bath. Low temperature favors the

kinetic product but is also necessary to control the exotherm.[1]

Addition: Dropwise add Sulfuryl Chloride (10.5 mmol) over 20 minutes. Caution: SO₂ and

HCl gases are evolved.[1] Use a scrubber.

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via

TLC (Hexane:EtOAc 8:2) or GC-MS.[1]

Checkpoint: Look for the disappearance of the starting material peak (MW 126) and

appearance of the product peak (MW 160).[1]

Quenching: Quench the reaction with saturated NaHCO₃ solution.

Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine organic layers, dry

over MgSO₄, and concentrate in vacuo.

Purification (Critical): The crude oil will likely contain a mixture of the 4-chloro and 6-chloro

isomers.[1]

Use Flash Column Chromatography (Silica gel).[1]

Eluent Gradient: 100% Hexane → 95:5 Hexane:EtOAc.[1]
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The 6-chloro isomer (ortho) is typically less polar than the 4-chloro isomer due to

intramolecular Hydrogen bonding (OH[1]···Cl) and will elute first.

Applications in Drug Discovery (SAR)[1]
This specific phenol is a "privileged structure" for designing kinase inhibitors and

agrochemicals.[1]

Metabolic Blocking
The fluorine at C2 and chlorine at C6 block the ortho-positions from metabolic hydroxylation

(Phase I metabolism).[1] This extends the half-life (

) of the drug molecule.[1]

Electronic Modulation
The electron-withdrawing nature of F and Cl increases the acidity of the phenolic proton.

Result: Stronger H-bond donor capability.[1]

Utility: Enhances binding affinity to key residues (e.g., Asp, Glu) in enzyme active sites.[1]

SAR Logic Map (DOT)[1]

Scaffold:
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(Membrane Permeability)
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Caption: Structure-Activity Relationship (SAR) mapping of the substituents to their biological

effects.

Safety & Handling (SDS Summary)
Hazard Classification: Corrosive, Acute Toxicant.[1][3]

H301: Toxic if swallowed.[1][3][4][5][6]

H314: Causes severe skin burns and eye damage.[1][4]

H411: Toxic to aquatic life with long-lasting effects.[1][4]

Self-Validating Safety Protocol:

Barrier Protection: Double nitrile gloves and chemical splash goggles are mandatory.[1] The

compound is readily absorbed through skin.[1]

Neutralization: Keep a saturated solution of Sodium Bicarbonate (NaHCO₃) nearby.[1] In

case of spills, neutralize immediately before wiping.[1]

Waste: All halogenated phenolic waste must be segregated into "Halogenated Organic

Waste" streams. Do not mix with oxidizers (e.g., Nitric Acid) to prevent violent exothermic

reactions.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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